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Compound of Interest

Compound Name: 5-Bromo-4-methylbenzo[d]oxazole

Cat. No.: B12853680

Get Quote

Executive Summary: The "Twist-Lock" Scaffold
In the landscape of privileged heterocycles, the 5-bromo-4-methylbenzo[d]oxazole (CAS

1823872-04-3) represents a highly specific, utility-dense scaffold. While generic benzoxazoles

are ubiquitous in antimicrobial and anticancer research, the 4-methyl substitution confers

unique steric properties that distinguish this core from its planar analogs.

This guide posits that the 4-methyl group acts as a "conformational lock" or "twist enforcer,"

particularly when the 5-bromo position is utilized for cross-coupling reactions. By breaking

planarity through ortho-steric clash, this scaffold offers superior physicochemical properties

(solubility, target selectivity) compared to the flat 5-bromo-benzoxazole baseline. This

chemotype is increasingly relevant in the design of CRAC channel modulators and kinase

inhibitors where exploiting specific hydrophobic pockets is critical.

Chemical Space & Scaffold Architecture
The Core Numbering & Geometry
To understand the SAR, one must visualize the specific numbering which dictates the steric

environment.
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Position 1 (Oxygen) & 3 (Nitrogen): Define the polar face of the molecule, capable of H-bond

acceptance (N) and weak interactions (O).

Position 4 (Methyl): The critical steric handle. Located adjacent to the bridgehead carbon (C-

3a), it sits in the "upper" quadrant of the benzene ring.

Position 5 (Bromo): The reactive handle. Located ortho to the 4-methyl group.

The "Twist" Effect (Medicinal Chemistry Insight)
In a standard 5-arylbenzoxazole, the biaryl system prefers a planar conformation to maximize

pi-conjugation. However, in 5-aryl-4-methylbenzoxazole derivatives (derived from the 5-Br

precursor), the 4-methyl group sterically clashes with the ortho-hydrogens of the incoming 5-

aryl ring.

Consequence: The 5-aryl ring is forced out of plane (dihedral angle > 40°).

Benefit: This "escape from flatland" improves aqueous solubility (disrupts crystal packing)

and enhances selectivity by fitting into globular protein pockets rather than intercalating non-

specifically.

Synthesis Protocols
The construction of this scaffold requires regioselective precision. The most robust route

utilizes 2-amino-4-bromo-3-methylphenol as the foundational building block.

Diagram: Retrosynthetic Pathway
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Caption: Step-wise synthesis from aminophenol precursor to the divergent 2-chloro core.

Detailed Protocol: Cyclization to the 2-One Intermediate
Standard Operating Procedure (SOP) for Bench Scientists

Objective: Synthesis of 5-bromo-4-methylbenzo[d]oxazol-2(3H)-one. Reference: Adapted from

WO2014203217A1 [1].

Reagents:

2-Amino-4-bromo-3-methylphenol (1.0 eq)[1][2]

1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

Tetrahydrofuran (THF), anhydrous (10-20 volumes)

Procedure:

Charge a reaction flask with 2-amino-4-bromo-3-methylphenol and dissolve in anhydrous

THF under nitrogen atmosphere.

Cool the solution to 0°C.

Add CDI portion-wise over 15 minutes (exothermic reaction).

Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 4–12 hours.

Monitor by TLC (Ethyl Acetate/Hexane) for disappearance of starting phenol.

Workup: Cool to RT. Dilute with water.[2] The product often precipitates as a solid. Filter,

wash with water and cold ether. If no precipitate, extract with Ethyl Acetate, wash with

brine, dry over Na2SO4, and concentrate.

Validation:

Expected Yield: >85%.

Appearance: Off-white to pale brown solid.
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Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is tunable at three distinct vectors.

SAR Map

5-Bromo-4-methylbenzo[d]oxazole
CORE SCAFFOLD

Position 2 (C-H or C-Cl)
THE RECOGNITION VECTOR

Position 4 (Methyl)
THE CONFORMATIONAL LOCK

Position 5 (Bromo)
THE EXTENSION VECTOR

• H: Base activity
• Cl: SNAr handle (amines/thiols)

• Aryl: High affinity (via PPA cyclization)

• Steric bulk (A-value ~1.7)
• Forces twist of Pos 5 substituents

• Fills hydrophobic pockets (Gatekeeper)

• Halogen Bonding (Br)
• Suzuki Coupling (Biaryls)

• Buchwald (Amination)
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Caption: Functional dissection of the 5-bromo-4-methylbenzo[d]oxazole scaffold.

Detailed SAR Logic
Position 2: The Recognition Head
This position dictates the primary interaction with the target protein's active site.

Direct Arylation: Synthesizing the oxazole ring using a specific carboxylic acid (e.g., p-

chlorobenzoic acid) instead of CDI yields a 2-(p-chlorophenyl) derivative. These are classic

antimicrobial motifs (DNA gyrase inhibition) [2].

Heteroatom Linkage: Converting the 2-one to 2-Cl (using POCl3) allows displacement by

amines. 2-amino-benzoxazoles are privileged structures in anticancer research (kinase

inhibition).

Position 4: The Methyl "Lock"
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Role: Unlike a hydrogen atom, the methyl group occupies significant space (~1.7 Å van der

Waals radius).

Effect: It prevents "flat" binding. In CRAC channel modulators, this methyl group likely

induces a specific rotation that matches the chiral or twisted nature of the channel pore,

enhancing potency over the unsubstituted analog [1].

Position 5: The Electronic/Extension Tail
The Bromo Group: Initially, it serves as an electron-withdrawing group (EWG) via induction,

increasing the acidity of the C-2 proton (if unsubstituted) or the electrophilicity of C-2 (if

chlorinated).

Derivatization: This is the primary site for Lead Optimization. Replacing Br with:

Pyridyl/Pyrazolyl groups: Increases solubility and targets kinases (e.g., VEGFR, EGFR).

Morpholine/Piperazine: Improves pharmacokinetic (PK) profiles.

Biological Evaluation Data
Consolidated from representative benzoxazole literature and specific patent data.

Table 1: Representative Activity Profile (Antimicrobial &
Anticancer)
Note: Values are representative of the chemotype 5-bromo-2-aryl-benzoxazole derivatives.
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[3]
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Kinase
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< 100 nM

Biaryl twist

(4-Me

effect)
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fit

[4]

Experimental Protocol: Suzuki Coupling at C-5
To validate the "Twist" hypothesis, researchers should couple a phenyl ring to the 5-position.

Reaction: 5-bromo-4-methylbenzo[d]oxazole + Phenylboronic acid -> 4-methyl-5-

phenylbenzo[d]oxazole.

Mix: 1.0 eq Scaffold, 1.2 eq Phenylboronic acid, 0.05 eq Pd(dppf)Cl2.

Solvent: Dioxane:Water (4:1). Base: Cs2CO3 (3.0 eq).

Conditions: Microwave irradiation, 110°C, 30 mins.
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Note: The reaction may be slower than unsubstituted benzoxazoles due to the ortho-methyl

steric hindrance at Position 4. Higher catalyst loading or SPhos (bulky ligand) may be

required to overcome the steric barrier.

Conclusion
The 5-bromo-4-methylbenzo[d]oxazole is not merely a building block; it is a conformational

tool. By leveraging the steric clash of the 4-methyl group, medicinal chemists can force

orthogonality in biaryl systems constructed at the 5-position. This feature is invaluable for

designing inhibitors against targets with globular, hydrophobic pockets (e.g., kinases, ion

channels) where planar molecules fail to achieve specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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